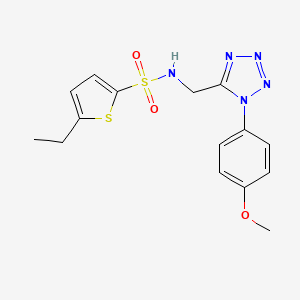

![molecular formula C20H19F2N5O2 B2540925 3-(2,4-difluorofenil)-1-metil-N-(2-(3-oxo-3,5,6,7-tetrahidro-2H-ciclopenta[c]piridazin-2-il)etil)-1H-pirazol-5-carboxamida CAS No. 2034363-61-4](/img/structure/B2540925.png)

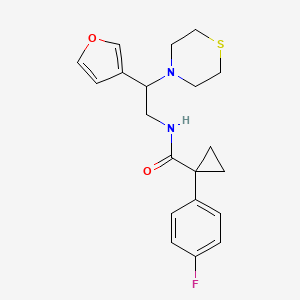

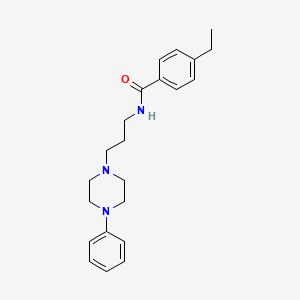

3-(2,4-difluorofenil)-1-metil-N-(2-(3-oxo-3,5,6,7-tetrahidro-2H-ciclopenta[c]piridazin-2-il)etil)-1H-pirazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19F2N5O2 and its molecular weight is 399.402. The purity is usually 95%.

BenchChem offers high-quality 3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores pueden explorar su eficacia contra infecciones fúngicas, especialmente las resistentes a los fármacos antifúngicos existentes .

- Los investigadores pueden investigar su potencial de funcionalización, aprovechando el grupo formilo introducido en la estructura de VN .

- Los investigadores pueden explorar el mecanismo de reacción, la optimización y la escalabilidad para aplicaciones prácticas .

- Los estudios detallados de RMN pueden proporcionar información sobre su estereoquímica, conformación e interacciones con otras moléculas .

- Aunque no se ha reportado directamente para VN-CHO, los compuestos relacionados con estructuras similares han demostrado efectos citotóxicos en líneas celulares tumorales .

Desarrollo de fármacos antifúngicos

Funcionalización en etapa tardía de Voriconazol (VN)

Hidroximetilación catalizada por fotoredox

Estudios de espectroscopia de RMN

Actividad antitumoral y citotóxica

Síntesis de derivados de benzoxazol

En resumen, este compuesto ofrece vías emocionantes para la investigación, abarcando el desarrollo de fármacos antifúngicos, la funcionalización en etapa tardía, la química fotoredox y las posibles propiedades antitumorales. Su estructura única ofrece amplias oportunidades para una mayor exploración y aplicación en diversos campos científicos. 🌟

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that the interaction of a compound with its targets often results in changes in the biological activities of the targets, which can lead to various downstream effects .

Biochemical Pathways

It’s known that compounds with similar structures possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.

Pharmacokinetics

The physical and chemical properties of the compound, such as its melting point, boiling point, density, and refractive index , can provide some insights into its potential bioavailability.

Result of Action

It’s known that compounds with similar structures have shown diverse biological activities , suggesting that this compound could also have a wide range of molecular and cellular effects.

Action Environment

It’s known that the dimroth rearrangement, a chemical reaction that can occur in heterocyclic systems, is influenced by factors such as the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . These factors could potentially influence the action of this compound.

Propiedades

IUPAC Name |

5-(2,4-difluorophenyl)-2-methyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O2/c1-26-18(11-17(24-26)14-6-5-13(21)10-15(14)22)20(29)23-7-8-27-19(28)9-12-3-2-4-16(12)25-27/h5-6,9-11H,2-4,7-8H2,1H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWMQQUZSSAKED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)NCCN3C(=O)C=C4CCCC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)

![3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2540849.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/new.no-structure.jpg)

![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate](/img/structure/B2540865.png)